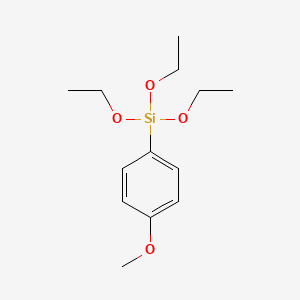

Triethoxy(4-methoxyphenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethoxy-(4-methoxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458070 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21130-91-6 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Triethoxy(4-methoxyphenyl)silane

Executive Summary: This guide provides a comprehensive overview of Triethoxy(4-methoxyphenyl)silane, a versatile organosilicon compound. It details the molecular formula, physicochemical properties, and a robust synthesis protocol via the Grignard reaction. The document emphasizes the rationale behind the experimental design, focusing on reaction control and purification strategies to ensure high yield and purity. This whitepaper is intended for researchers and professionals in chemical synthesis and materials science, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Aryltrialkoxysilanes

Organosilanes, compounds containing a carbon-silicon bond, are fundamental building blocks in modern chemistry. Within this class, aryltrialkoxysilanes are particularly valuable due to their dual functionality. The aryl group can be tailored for participation in a variety of organic transformations, while the hydrolyzable alkoxy groups on the silicon atom allow for the formation of stable siloxane networks (Si-O-Si). This unique characteristic makes them indispensable as coupling agents, surface modifiers, and precursors for hybrid organic-inorganic materials.[1][2]

This compound (CAS No. 21130-91-6) is a prominent member of this family. The presence of the electron-donating methoxy group on the phenyl ring influences its electronic properties, making it a valuable nucleophile in transition metal-catalyzed reactions, such as Palladium-catalyzed cross-coupling.[3][4] Its ability to functionalize surfaces and act as a crosslinking agent makes it relevant in the development of advanced coatings, adhesives, and sealants.[1]

Molecular Properties and Characterization

Molecular Formula and Structure

The molecular formula of this compound is C₁₃H₂₂O₄Si .[2][3][5] It consists of a central silicon atom bonded to three ethoxy (-OCH₂CH₃) groups and one 4-methoxyphenyl group.

Chemical Structure:

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental planning and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 21130-91-6 | [3] |

| Molecular Weight | 270.40 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 128 °C at 3 mmHg | [6] |

| Density | 1.030 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.474 | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

Expected Spectroscopic Signature

While specific spectra are dependent on the acquisition instrument and conditions, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and quality control:

-

¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons, triplets and quartets for the ethoxy (-OCH₂CH₃) protons, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Resonances are expected for the methoxy carbon, the two distinct carbons of the ethoxy groups, the four unique carbons of the phenyl ring (including the ipso-carbon attached to silicon), and the silicon-bearing aromatic carbon.

-

FT-IR: Key vibrational bands would include strong Si-O-C stretching absorptions, C-O-C stretching from the ether and ethoxy groups, aromatic C=C stretching, and C-H stretching from both the aromatic and aliphatic moieties.

Synthesis via Grignard Reaction

The most reliable and scalable method for preparing aryltrialkoxysilanes is through the reaction of a corresponding aryl Grignard reagent with a tetraalkyl orthosilicate.[7][8] This method offers excellent control over the introduction of the aryl group onto the silicon center.

Principle and Rationale

The synthesis is a two-step, one-pot process. First, a Grignard reagent (4-methoxyphenylmagnesium bromide) is formed from 4-bromoanisole and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).

Step 1: Grignard Reagent Formation CH₃O-C₆H₄-Br + Mg --(THF)--> CH₃O-C₆H₄-MgBr

Second, this highly nucleophilic organometallic species attacks the electrophilic silicon atom of a silicon precursor, typically tetraethyl orthosilicate (TEOS, Si(OEt)₄). One of the ethoxy groups is displaced, forming the desired C-Si bond.

Step 2: Silylation CH₃O-C₆H₄-MgBr + Si(OCH₂CH₃)₄ --> CH₃O-C₆H₄-Si(OCH₂CH₃)₃ + MgBr(OCH₂CH₃)

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents (like water or alcohols), which would quench the reagent and halt the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Choice of Precursor: Tetraethyl orthosilicate (TEOS) is an ideal silicon source. It is a liquid, easy to handle, and less reactive than silicon tetrachloride (SiCl₄), which helps in controlling the reaction.

-

Temperature Control: The silylation step is highly exothermic. Performing the reaction at low temperatures (-30 °C) is critical.[7] This mitigates the formation of undesirable di- and tri-arylated byproducts (e.g., (CH₃O-C₆H₄)₂Si(OEt)₂) that can arise if the Grignard reagent attacks the newly formed product.[7]

-

Reverse Addition: The protocol specifies adding the Grignard reagent slowly to a solution of TEOS. This maintains an excess of the electrophile (TEOS) throughout the reaction, statistically favoring the desired mono-substitution product.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

4-Bromoanisole (reagent grade, distilled)

-

Tetraethyl orthosilicate (TEOS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply.

Procedure:

-

Preparation of the Grignard Reagent: a. Assemble a three-neck flask fitted with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere. b. Add magnesium turnings to the flask along with a single crystal of iodine. c. In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF. d. Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required. e. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Silylation Reaction: a. In a separate flame-dried flask, add tetraethyl orthosilicate (TEOS) and anhydrous THF. For optimal results, use approximately 3 equivalents of TEOS relative to the initial 4-bromoanisole.[7] b. Cool this solution to -30 °C using a dry ice/acetone bath. c. Slowly add the prepared Grignard reagent from Step 1 to the cold TEOS solution via a cannula or dropping funnel over 1-2 hours, ensuring the internal temperature does not rise significantly. d. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product is purified by vacuum distillation (e.g., at 3 mmHg) to yield this compound as a clear liquid.[6]

Safety and Handling

This compound is classified as a combustible liquid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The Grignard reaction is highly exothermic and involves flammable solvents; it must be conducted in a well-ventilated fume hood under an inert atmosphere, away from ignition sources.

Conclusion

This guide has detailed the molecular properties and a reliable synthesis protocol for this compound. The Grignard reaction with tetraethyl orthosilicate stands as a robust and controllable method for its preparation. By carefully managing reaction parameters such as temperature and stoichiometry, high yields of the desired mono-arylated product can be achieved. The information provided herein serves as a technical resource for scientists to confidently synthesize and utilize this important organosilane intermediate in research and development.

References

-

Handy, S. T., & Zhang, Y. (2006). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Journal of Organic Chemistry, 71(16), 6337-6340. [Link]

-

PubChem. Trimethoxy(4-methoxyphenyl)silane. [Link]

-

MySkinRecipes. This compound. [Link]

-

NIST. Silane, trimethoxyphenyl-. [Link]

-

Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

- Speier, J. L. (1959). U.S. Patent No. 2,872,471. Washington, DC: U.S.

-

LookChem. Cas 21130-91-6, this compound 97. [Link]

-

Nakajima, Y. (2018). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University. [Link]

-

Pohl, S. (2021). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Saarland University. [Link]

Sources

- 1. CAS 21130-91-6: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 | 21130-91-6 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

A Guide to the Spectroscopic Characterization of Triethoxy(4-methoxyphenyl)silane

Abstract

Introduction

Triethoxy(4-methoxyphenyl)silane, with the chemical formula C₁₃H₂₂O₄Si, is a colorless to light yellow liquid.[3] Its molecular structure consists of a central silicon atom bonded to three ethoxy groups and a 4-methoxyphenyl group. This unique combination of functionalities makes it a valuable reagent in organic synthesis and for the modification of surfaces. Accurate characterization of this compound is essential to ensure its identity and purity, which directly impacts the reproducibility and outcome of its applications. This guide will delve into the theoretical underpinnings and expected outcomes of its analysis by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure and Predicted Spectroscopic Features

A comprehensive understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is depicted below, with key proton and carbon environments labeled for subsequent NMR analysis.

Caption: Molecular structure of this compound with labeled proton and carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -O-CH₂-CH₃ | ~1.2 | Triplet | 9H |

| b | -O-CH₂ -CH₃ | ~3.8 | Quartet | 6H |

| f | Ar-H (ortho to Si) | ~7.5-7.7 | Doublet | 2H |

| g | Ar-H (meta to Si) | ~6.9-7.1 | Doublet | 2H |

| i | Ar-O-CH₃ | ~3.8 | Singlet | 3H |

Interpretation:

-

The ethoxy groups will give rise to a triplet (a) and a quartet (b) due to spin-spin coupling between the methyl and methylene protons. The quartet of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom.

-

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the silicon atom (f) are expected to be further downfield than those meta to the silicon (g).

-

The methoxy protons (i) will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments.

Predicted ¹³C NMR Data:

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| a | -O-CH₂-CH₃ | ~18 |

| b | -O-CH₂ -CH₃ | ~58 |

| e | C -Si | ~125-130 |

| f | C H (ortho to Si) | ~135-140 |

| g | C H (meta to Si) | ~114-118 |

| h | C -OCH₃ | ~160-165 |

| i | Ar-O-CH₃ | ~55 |

Interpretation:

-

The ethoxy carbons will show two signals, one for the methyl carbon (a) and one for the methylene carbon (b), with the latter being more downfield due to the oxygen's influence.

-

The aromatic carbons will exhibit four distinct signals. The carbon attached to the silicon (e) and the carbon bearing the methoxy group (h) are quaternary and will likely have lower intensities. The protonated aromatic carbons (f and g) will appear at their characteristic chemical shifts.

-

The methoxy carbon (i) will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2975-2850 | C-H stretch (aliphatic) |

| 1600, 1500 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (aryl ether) |

| 1100-1000 | Si-O-C stretch |

| 850-800 | C-H bend (p-disubstituted ring) |

Interpretation:

-

The spectrum will be dominated by strong absorbances from the Si-O-C stretching vibrations.

-

Characteristic peaks for the aromatic ring (C-H and C=C stretching) will be present.

-

The C-O stretch of the aryl ether will also be a prominent feature. |

-

The presence of a p-disubstituted benzene ring will be indicated by a strong C-H out-of-plane bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

For this compound (MW: 270.4 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270. The fragmentation pattern will likely involve the loss of ethoxy and methoxy groups, as well as cleavage of the silicon-carbon bond.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

The molecular ion peak at m/z 270 confirms the molecular weight of the compound.

-

A significant peak at m/z 225 would correspond to the loss of an ethoxy radical.

-

A peak at m/z 255 would indicate the loss of a methyl radical from a methoxy or ethoxy group.

-

The presence of a peak at m/z 107 would be indicative of the 4-methoxyphenyl cation.

Experimental Protocols

While specific experimental data is not presented, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the clean plates.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

Conclusion

The structural elucidation of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a comprehensive overview of the predicted spectroscopic data based on the known chemical structure. By understanding the expected spectral features, researchers can confidently verify the identity and purity of this important chemical reagent, ensuring the integrity and success of their scientific endeavors.

References

- Angene Chemical. (2021). Safety Data Sheet - this compound.

- Santa Cruz Biotechnology. (2019). SAFETY DATA SHEET - SC-253744 - this compound.

- LookChem. (n.d.). TRIETHOXY(4-METHOXYPHENYL)

- The Royal Society of Chemistry. (n.d.).

-

NIST. (n.d.). Silane, trimethoxyphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Trimethoxyphenylsilane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 21130-91-6,this compound 97. Retrieved from [Link]

-

JKN. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Silane, triethoxyphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Hydrolysis and condensation mechanism of Triethoxy(4-methoxyphenyl)silane

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triethoxy(4-methoxyphenyl)silane

Abstract

This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of this compound. It details the reaction pathways, influencing factors, and quantitative kinetics, supported by established experimental protocols for analysis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals utilizing arylsilane chemistry for surface modification, materials science, and the formation of hybrid organic-inorganic materials through sol-gel processes.[1][2]

Core Principles: The Sol-Gel Transformation

The conversion of this compound from a soluble monomer into a cross-linked, solid polysiloxane network is a complex process driven by two fundamental, often concurrent, reactions: hydrolysis and condensation.[3][4] This transformation, commonly known as a sol-gel process, involves the creation of reactive silanol intermediates which subsequently polymerize to form a stable inorganic backbone of siloxane bonds (Si-O-Si).[3] The kinetics of these reactions and the ultimate structure of the resulting material are profoundly influenced by parameters such as pH, water concentration, catalyst, and solvent.[3][5]

The Hydrolysis Mechanism: Formation of Silanols

The initial and rate-determining step in the process is the hydrolysis of the ethoxy groups (–OC₂H₅) bonded to the silicon atom.[6] In this reaction, a water molecule cleaves the Si-O-C bond, substituting the ethoxy group with a hydroxyl group (–OH), thereby forming a silanol and releasing ethanol as a byproduct.[3][4] This reaction proceeds in a stepwise fashion, with the three ethoxy groups being replaced sequentially to yield partially hydrolyzed intermediates and, ultimately, the fully hydrolyzed (4-methoxyphenyl)silanetriol.[7]

Reaction Scheme:

-

Step 1: (CH₃OC₆H₄)–Si(OC₂H₅)₃ + H₂O ⇌ (CH₃OC₆H₄)–Si(OC₂H₅)₂(OH) + C₂H₅OH

-

Step 2: (CH₃OC₆H₄)–Si(OC₂H₅)₂(OH) + H₂O ⇌ (CH₃OC₆H₄)–Si(OC₂H₅)(OH)₂ + C₂H₅OH

-

Step 3: (CH₃OC₆H₄)–Si(OC₂H₅)(OH)₂ + H₂O ⇌ (CH₃OC₆H₄)–Si(OH)₃ + C₂H₅OH

The mechanism of this nucleophilic substitution at the silicon center is highly dependent on the pH of the reaction medium.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the reaction is initiated by the protonation of the oxygen atom in an ethoxy group. This step is critical as it transforms the ethoxy group into a better leaving group (ethanol), thereby increasing the electrophilicity of the silicon atom and making it more susceptible to a nucleophilic attack by water.[7] The acid-catalyzed pathway is generally faster than hydrolysis under neutral or basic conditions.[6][7] The reaction rate increases with higher alkyl substitution on the silicon atom under acidic conditions.[8]

Base-Catalyzed Hydrolysis

In basic media (pH > 7), the hydrolysis mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom.[3][7] This forms a pentacoordinate intermediate, which then expels an ethoxide ion.[9] The subsequent rapid protonation of the ethoxide ion by water yields ethanol. Unlike the acid-catalyzed mechanism, the rate of base-catalyzed hydrolysis tends to decrease with increased steric bulk and electron-donating substituents on the silicon atom.[8]

The Condensation Mechanism: Formation of Siloxane Bonds

Following hydrolysis, the highly reactive silanol groups polymerize through condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the final material.[3][4] This polymerization can proceed via two distinct pathways, with the relative contribution of each depending on the reaction conditions and the degree of hydrolysis.

Water-Producing Condensation

This pathway involves the reaction between two silanol groups to form a siloxane bond and a molecule of water. This is the predominant condensation mechanism, especially when the concentration of silanol groups is high.

-

Reaction: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O[3]

Alcohol-Producing Condensation

Alternatively, a silanol group can react with a residual, unhydrolyzed ethoxy group. This reaction forms a siloxane bond and releases a molecule of ethanol. This pathway is more significant in the early stages of the process when the concentration of unhydrolyzed or partially hydrolyzed species is still substantial.

-

Reaction: ≡Si–OH + C₂H₅O–Si≡ → ≡Si–O–Si≡ + C₂H₅OH[3]

The interplay between these hydrolysis and condensation reactions dictates the structure of the resulting polysiloxane, which can range from linear chains and cyclic oligomers to highly cross-linked three-dimensional networks.[10][11]

Caption: Experimental workflow for kinetic studies.

Conclusion

The hydrolysis and condensation of this compound are fundamental processes critical to its application as a coupling agent and precursor for advanced materials. The transformation from monomer to a stable polysiloxane network is a multi-step reaction involving the formation of reactive silanol intermediates followed by their polymerization. [4]The kinetics and final structure of the network are highly tunable by controlling reaction parameters such as pH, catalyst, and water content. [3][4]A thorough understanding and precise control of these mechanisms, facilitated by analytical techniques like FTIR and NMR spectroscopy, are essential for designing materials with desired properties for a wide range of scientific and industrial applications.

References

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. [Link]

-

Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Semantic Scholar. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. [Link]

-

Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Taylor & Francis Online. [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [Link]

-

Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

- Hydrolysis of alkoxysilanes.

-

Protea Siloxane Measurement in Land-Fill Gas via FTIR. TWIN-TEK (SINGAPORE) PTE LTD. [Link]

-

Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. National Center for Biotechnology Information. [Link]

-

FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. ResearchGate. [Link]

-

Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. PubMed. [Link]

-

NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. [Link]

-

Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. ACS Publications. [Link]

-

Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

- Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process.

-

A {1H-29Si} CP-MAS NMR Study of the Condensation Reactions of Aqueous Solutions of Methylsilanetriol with Silica (1989). SciSpace. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

-

Sol-gel chemistry of trialkoxysilanes. University of Arizona. [Link]

-

Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. [Link]

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Semantic Scholar. [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]

-

Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship. [Link]

-

Sol-gel polymerization of alkyl(trialkoxy)silanes - formation of cage-like silsesquioxane structures. ResearchGate. [Link]

-

Synthesis and characterization of polar polysiloxanes. ResearchGate. [Link]

-

Hydrolysis of Silanes. Scribd. [Link]

-

A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. [Link]

-

POLYSILOXANE. Ataman Kimya. [Link]

-

Sol–gel process. Wikipedia. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. afinitica.com [afinitica.com]

- 6. gelest.com [gelest.com]

- 7. benchchem.com [benchchem.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Triethoxy(4-methoxyphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy(4-methoxyphenyl)silane, with the CAS number 21130-91-4, is an organosilane of significant interest in materials science and organic synthesis.[1][2] Its unique structure, featuring a methoxyphenyl group and three hydrolyzable ethoxy groups attached to a central silicon atom, makes it a valuable precursor for the synthesis of hybrid organic-inorganic materials and as a coupling agent. In the realm of drug development, such compounds can be utilized in surface modification of drug delivery systems or as intermediates in the synthesis of complex molecules. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for a range of applications from reaction engineering to the formulation of advanced materials.

| Physical Property | Value | Conditions |

| Boiling Point | 128 °C | at 3 mmHg |

| Density | 1.030 g/mL | at 25 °C |

The data presented is a consensus from multiple chemical data sources.[1][3]

Boiling Point Determination: A High-Vacuum Approach

The reported boiling point of 128 °C at a reduced pressure of 3 mmHg indicates that this compound is a high-boiling liquid susceptible to thermal decomposition at atmospheric pressure.[1][3] Therefore, vacuum distillation is the required method for its purification and for the accurate determination of its boiling point.

The Rationale for Vacuum Distillation

The selection of vacuum distillation is a deliberate choice driven by the chemical nature of the compound.[4][5][6] At atmospheric pressure, the temperature required to reach the boiling point of many high-molecular-weight organic compounds would be sufficiently high to cause decomposition, altering the substance and rendering the boiling point measurement inaccurate. By reducing the pressure above the liquid, the vapor pressure required for boiling is achieved at a lower temperature, thus preserving the chemical integrity of the silane.[4][5][6]

Experimental Protocol for Vacuum Distillation

The following protocol outlines a robust method for the determination of the boiling point of this compound. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Apparatus Setup:

-

A two- or three-neck round-bottom flask is essential to accommodate a thermometer, a capillary ebulliator, and a connection to the distillation head.

-

A short-path distillation head is recommended to minimize the travel distance of the vapor, which is crucial for high-boiling and potentially viscous liquids.[6]

-

A condenser, receiving flask (Kugelrohr or similar), and a vacuum trap cooled with a suitable medium (e.g., dry ice/acetone or liquid nitrogen) to protect the vacuum pump are required.

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture, which can cause hydrolysis of the silane.[7][8][9][10][11]

-

High-vacuum grease should be used on all ground-glass joints to ensure a good seal.

2. Sample Preparation and Distillation:

-

The this compound sample is introduced into the distillation flask, which should not be more than two-thirds full.

-

A magnetic stir bar is added to ensure smooth boiling and prevent bumping. Boiling chips are not effective under vacuum.[6]

-

The system is connected to a high-vacuum pump, and the pressure is gradually reduced. A pressure gauge (e.g., a McLeod or Pirani gauge) is necessary for accurate pressure monitoring.

-

The distillation flask is heated using a suitable heating bath (e.g., silicone oil or a sand bath) to ensure uniform temperature distribution.[12][13][14][15][16] The choice of bath fluid should be based on the expected boiling temperature.

-

The temperature of the vapor is measured with a thermometer, with the bulb positioned just below the side arm of the distillation head.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask, at a constant, recorded pressure.

Density Determination: Precision and Accuracy

The density of a liquid is a fundamental physical property that relates its mass to its volume. For this compound, a density of 1.030 g/mL at 25 °C has been reported.[1][3] The choice of method for density determination depends on the required accuracy and sample volume.

Methodologies for Density Measurement

Two primary methods are suitable for the precise determination of the density of liquid organosilanes: the pycnometer method and the oscillating U-tube densitometer.

-

Pycnometer Method: This is a classical and highly accurate gravimetric method. It involves accurately weighing a precisely known volume of the liquid in a calibrated glass vessel (the pycnometer).[17][18][19][20][21][22] This method is often considered a primary method for density determination.

-

Oscillating U-tube Densitometer: This is a modern, rapid, and highly accurate instrumental method. The liquid is introduced into a U-shaped tube which is then electronically oscillated. The density is determined from the frequency of oscillation, which is dependent on the mass of the liquid in the tube.[23][24]

Causality in Method Selection and Execution

The hydrolytic instability of this compound is a critical factor influencing the choice and execution of the density measurement protocol.[7][8][9][10][11] Hydrolysis of the ethoxy groups to form silanols and subsequently siloxanes will alter the density of the sample. Therefore, all measurements must be performed under anhydrous conditions.

Experimental Protocol for Density Determination using a Pycnometer

1. Preparation and Calibration:

-

A pycnometer of appropriate volume is thoroughly cleaned and dried.

-

The pycnometer is calibrated by determining its exact volume using a liquid of known density, such as deionized water. This calibration should be performed at the target temperature (25 °C).

-

The empty, dry pycnometer is accurately weighed on an analytical balance.

2. Measurement:

-

The pycnometer is filled with this compound in a dry environment (e.g., a glove box or under a stream of inert gas) to prevent exposure to atmospheric moisture.

-

The filled pycnometer is allowed to equilibrate to the constant temperature of 25 °C in a thermostatically controlled water bath.

-

Any excess liquid is carefully removed, and the pycnometer is re-weighed.

3. Calculation:

-

The mass of the silane is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the silane by the calibrated volume of the pycnometer.

Safety and Handling Considerations

Trialkoxysilanes, including this compound, require careful handling due to their reactivity, particularly with water, which can lead to the release of ethanol.[25] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The accurate determination of the boiling point and density of this compound is crucial for its application in scientific research and development. The methodologies outlined in this guide, which account for the compound's high boiling point and moisture sensitivity, provide a framework for obtaining reliable and reproducible data. By understanding the causality behind the choice of experimental protocols, researchers can ensure the integrity of their results and the safe handling of this versatile organosilane.

References

-

Choose the correct heat transfer fluid for gas processing operations. (2016). Hydrocarbon Processing. [Link]

-

Choosing a bath fluid. Fluke Corporation. [Link]

-

Which Thermal Bath Fluid is Right for My Application. Lab Unlimited. [Link]

-

Thermal Oil for Distillation and Solvent Recovery Processes. Duratherm Fluids. [Link]

-

Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials. [Link]

-

BOILING POINT DETERMINATION. (n.d.). [Link]

-

Microscale vacuum distillation apparatus for high-boiling, air- and water-sensitive liquids. Girolami Group Website. [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

-

Determination of Boiling Point (B.P). (n.d.). [Link]

-

Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]

-

Micro-boiling point measurement. (n.d.). [Link]

-

Vacuum distillation. Wikipedia. [Link]

-

Vacuum Distillation. YouTube. [Link]

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). [Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

-

Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (n.d.). [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]

-

Density Measurement: All You Need to Know. METTLER TOLEDO. [Link]

-

Density measurement of liquids. Calnesis Laboratory. [Link]

-

Density Determination of Solids and Liquids. Infinita Lab. [Link]

-

Density Determination of Solids and Liquids. EAG Laboratories. [Link]

-

Oscillating U-tube. Wikipedia. [Link]

-

Ultrasonic Technique for Density Measurement of Liquids in Extreme Conditions. MDPI. [Link]

-

Fundamentals of Densitometers and Pycnometers. ASGMT. [Link]

-

High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements. PMC. [Link]

-

fundamentals of pycnometers and densitometers. ASGMT. [Link]

-

Density Measurement Tools: Pycnometers Vs Hydrometers In The Lab. Labchoice Australia. [Link]

-

This compound. MySkinRecipes. [Link]

-

Cas 21130-91-6,this compound 97. lookchem. [Link]

Sources

- 1. 三乙氧基(4-甲氧苯基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. afinitica.com [afinitica.com]

- 10. gelest.com [gelest.com]

- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gasprocessingnews.com [gasprocessingnews.com]

- 13. elcal.ch [elcal.ch]

- 14. labunlimited.com [labunlimited.com]

- 15. instrumart.com [instrumart.com]

- 16. Thermal Oil for Distillation and Solvent Recovery Processes [durathermfluids.com]

- 17. mt.com [mt.com]

- 18. calnesis.com [calnesis.com]

- 19. infinitalab.com [infinitalab.com]

- 20. asgmt.com [asgmt.com]

- 21. asgmt.com [asgmt.com]

- 22. labchoiceaustralia.com.au [labchoiceaustralia.com.au]

- 23. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 24. High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to Triethoxy(4-methoxyphenyl)silane (CAS 21130-91-6): Properties and Safety

This guide provides a comprehensive technical overview of Triethoxy(4-methoxyphenyl)silane, CAS number 21130-91-6. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organosilane's properties and safety considerations. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and handling protocols, addressing existing discrepancies in safety classifications to ensure a well-rounded and critical perspective.

Introduction and Chemical Identity

This compound is an organosilicon compound characterized by a central silicon atom bonded to three ethoxy groups and one 4-methoxyphenyl group. This structure makes it a versatile reagent in organic synthesis and materials science, often utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1] Its bifunctional nature, with both hydrolyzable ethoxy groups and a stable organic moiety, allows it to act as a coupling agent, surface modifier, or an intermediate in the synthesis of more complex molecules.

It is critical to note that the CAS number 21130-91-6 is unambiguously assigned to this compound. Any association of this CAS number with other compounds, such as "2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether," is incorrect. This guide will focus exclusively on the properties and safety of this compound.

Section 1: Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and safe handling. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21130-91-6 | [2] |

| Molecular Formula | C13H22O4Si | [2] |

| Molecular Weight | 270.40 g/mol | |

| Appearance | Colorless to straw-colored clear liquid | |

| Boiling Point | 128 °C at 3 mmHg | [3] |

| Density | 1.030 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.474 | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Insoluble in water; reacts with water and moisture. Soluble in many organic solvents. |

Section 2: Reactivity Profile: The Chemistry of Hydrolysis and Condensation

A core aspect of this compound's reactivity is the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanols. This two-step process is fundamental to its utility as a coupling agent and in the formation of polysiloxane networks.

-

Hydrolysis: In the presence of water, the silicon-oxygen bonds of the ethoxy groups are cleaved to form silanols (Si-OH) and ethanol. This reaction can be catalyzed by either acids or bases.[4] The rate of hydrolysis is influenced by pH, with acid-catalyzed hydrolysis generally proceeding faster than base-catalyzed hydrolysis.[4]

-

Condensation: The newly formed silanols are reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation leads to the formation of oligomers and, eventually, a cross-linked polysiloxane network.

This reactivity with moisture necessitates storage in tightly sealed containers in a dry environment to maintain the compound's integrity.[5]

Caption: Hydrolysis and condensation of this compound.

Section 3: Safety Information and Hazard Classification

The safety profile of this compound presents a notable challenge due to conflicting information across various supplier Safety Data Sheets (SDS). This discrepancy highlights the complexities that can arise in GHS (Globally Harmonized System of Classification and Labelling of Chemicals) implementation, where different data sources or interpretations can lead to different classifications.[6][7]

3.1 GHS Classification: A Comparative Analysis

Below is a table summarizing the GHS classifications from different sources. This comparison is crucial for a comprehensive risk assessment.

| Hazard Classification | Source: Gelest, Inc.[5] | Source: Santa Cruz Biotechnology, Inc.[8] | Source: Angene Chemical[1] |

| Acute Toxicity, Oral | No data available | Not classified | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | May cause skin irritation | Not classified | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not classified | Category 2A (Causes serious eye irritation) |

| Respiratory Irritation | May cause respiratory tract irritation | Not classified | Category 3 (May cause respiratory irritation) |

Causality of Discrepancies: Such variations can stem from several factors:

-

Data Availability: Different suppliers may have access to different toxicological datasets.

-

Purity of Samples: Impurities in tested samples can lead to different hazard profiles.

-

Interpretation of "Weight of Evidence": Classifiers may weigh existing data differently when it is borderline or inconclusive.

Given these inconsistencies, a conservative approach is warranted. Researchers should handle this chemical as if the most stringent classifications apply until definitive data becomes available.

3.2 Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol requires assuming the highest potential risk indicated by the available data. Therefore, the following handling procedures and PPE are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles. Contact lenses should not be worn.[5]

-

Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: Wear a lab coat and, if there is a risk of splashing, additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-certified respirator with an organic vapor cartridge.[5]

Caption: Safe handling workflow for this compound.

3.3 First Aid Measures

Consistent across most safety data sheets are the following first-aid recommendations:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Section 4: Toxicological and Ecotoxicological Profile

A significant gap exists in the publicly available literature regarding the specific toxicology and ecotoxicology of this compound. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[9][10]

| Toxicological Endpoint | Data | Source(s) |

| Acute Oral Toxicity | No data available (classified as Category 4 by one source) | [1][9] |

| Acute Dermal Toxicity | No data available | [9] |

| Acute Inhalation Toxicity | No data available | [9] |

| Carcinogenicity | No data available | [9] |

| Mutagenicity | No data available | [9] |

| Reproductive Toxicity | No data available | [9] |

General Considerations for Organosilanes: In the absence of specific data, it is prudent to consider the general toxicological properties of related organosilane compounds. The primary hazards are often associated with the hydrolysis byproducts. In this case, the hydrolysis of this compound releases ethanol, which has well-documented toxicological properties. The silanol and subsequent polysiloxane products are generally considered to have low toxicity.[11] However, the reactivity of the parent compound, particularly its potential as a skin and eye irritant, should be the primary focus of safety measures.

Ecotoxicological Profile: Similarly, there is a lack of specific data on the environmental fate and effects of this compound.

-

Toxicity to fish: No data available[9]

-

Toxicity to daphnia: No data available[9]

-

Toxicity to algae: No data available[9]

-

Persistence and Degradability: No data available[9]

The primary route of environmental degradation is expected to be hydrolysis. The resulting silanols will likely condense and become part of the silica cycle. The environmental impact of the ethanol byproduct should also be considered. Due to the lack of data, release into the environment should be avoided.

Conclusion

This compound (CAS 21130-91-6) is a valuable chemical intermediate whose safe handling is paramount. This guide highlights the critical need for users to be aware of the conflicting hazard classifications present in supplier literature and to adopt a conservative safety posture. The primary risks appear to be irritation to the skin, eyes, and respiratory system. Until comprehensive toxicological and ecotoxicological studies are published, all handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. The inherent reactivity of this compound with moisture is a key consideration for both its application and its storage.

References

-

This compound 97 Safety Data Sheets(SDS) lookchem . lookchem. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution . Gelest, Inc.. [Link]

-

p-METHOXYPHENYLTRIETHOXYSILANE - Safety Data Sheet . Gelest, Inc.. [Link]

-

Good Price CAS:21130-91-6 | this compound for Sale - Quotation . lookchem.com. [Link]

-

CAS 21130-91-6 - ChemBK . ChemBK. [Link]

-

Classifying hazardous chemicals National guide . Safe Work Australia. [Link]

-

View PDF - American Elements . American Elements. [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 | 21130-91-6 [amp.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. CCOHS: Globally Harmonized System (GHS) [ccohs.ca]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. dakenchem.com [dakenchem.com]

- 10. lookchem.com [lookchem.com]

- 11. 有機ケイ素試薬 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of Triethoxy(4-methoxyphenyl)silane as a Silicon-Based Nucleophile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reactivity and application of triethoxy(4-methoxyphenyl)silane as a potent silicon-based nucleophile in modern organic synthesis. With a focus on palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, this document delves into the mechanistic intricacies, practical experimental protocols, and the influence of the compound's unique structural features on its reactivity. Drawing from peer-reviewed literature, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in the construction of complex molecular architectures, such as biaryls, which are prevalent in pharmaceuticals and functional materials.

Introduction: The Rise of Organosilanes in Cross-Coupling Chemistry

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation.[1] While organometallic reagents based on tin (Stille), boron (Suzuki-Miyaura), and zinc (Negishi) have been cornerstones of synthetic chemistry, they are not without their drawbacks, which include toxicity, instability, and sometimes limited availability.[1] In this context, organosilanes have emerged as a highly attractive alternative due to their low toxicity, high stability, and the ready availability of their precursors.[1][2]

This compound, a member of the aryltrialkoxysilane family, has garnered significant attention as a nucleophilic partner in these transformations.[3] Its structural features—an electron-rich 4-methoxyphenyl group and hydrolyzable ethoxy substituents—play a crucial role in its reactivity profile, making it a valuable tool for the synthesis of complex organic molecules. This guide will explore the nuances of its application, with a particular focus on the widely employed Hiyama cross-coupling reaction.

The Heart of Reactivity: The Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organosilane and an organic halide or triflate.[4] A key feature of this reaction is the requirement for activation of the relatively inert carbon-silicon bond to facilitate the crucial transmetalation step in the catalytic cycle.[5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Hiyama coupling proceeds through a series of well-defined steps, as illustrated below. The journey begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the activated organosilane is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[1][6]

Caption: Generalized catalytic cycle of the Hiyama cross-coupling reaction.

The Critical Role of Activation: Unleashing Nucleophilic Potential

The C-Si bond in this compound is inherently stable and requires activation to participate in the transmetalation step. This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[5]

The activator, typically a fluoride ion, coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[4] This coordination increases the nucleophilicity of the carbon atom attached to the silicon, making it sufficiently reactive to transfer to the palladium center.

Caption: Activation of the arylsilane by a fluoride ion to form a reactive pentacoordinate silicate.

The Influence of the 4-Methoxyphenyl Group

The electron-donating nature of the 4-methoxy group on the phenyl ring of this compound plays a significant role in enhancing its reactivity. Studies have shown that electron-donating groups on the arylsilane nucleophile accelerate the transmetalation step.[7] This is attributed to the increased electron density on the ipso-carbon atom of the phenyl ring, which facilitates its transfer to the electron-deficient palladium(II) center. This electronic effect often translates to higher reaction yields and, in some cases, allows for milder reaction conditions compared to arylsilanes bearing electron-withdrawing groups.[1]

Experimental Protocols and Methodologies

The successful implementation of the Hiyama coupling with this compound hinges on the careful selection of reaction parameters. Below are representative protocols for both fluoride-mediated and fluoride-free conditions.

Protocol 1: Fluoride-Mediated Hiyama Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide using a fluoride activator.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

-

Add the anhydrous solvent (5 mL).

-

To the stirred mixture, add the TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluoride-Free Hiyama Coupling

The development of fluoride-free protocols has expanded the scope of the Hiyama coupling, particularly for substrates sensitive to fluoride ions. These methods often employ a base, such as sodium hydroxide, to activate the organosilane.

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst (e.g., Pd/Fe₃O₄ nanoparticles)[1]

-

Sodium hydroxide (NaOH)

-

Solvent (e.g., water, ethylene glycol)[8]

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), the palladium catalyst (e.g., 1 mol% Pd), and sodium hydroxide (2.0 mmol).

-

Add the solvent (e.g., 5 mL of water).

-

Heat the mixture with vigorous stirring to the specified temperature (e.g., 90 °C).[1]

-

Monitor the reaction by an appropriate analytical technique until the starting material is consumed.

-

After cooling, extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over a dehydrating agent, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Data Presentation: Performance and Scope

The following tables summarize representative data for the Hiyama coupling of this compound with various aryl halides, showcasing the influence of different catalysts and reaction conditions on the yield of the biaryl product.

Table 1: Fluoride-Mediated Hiyama Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(NH₃)₂Cl₂/Ligand (0.1) | NaOH | H₂O | - | - | 99 | [1] |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | TBAF | THF/t-BuOH | 90 | - | 97 | [1] |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) / PPh₃ (10) | TBAF | MeCN | 80 | 12 | 88 | [1] |

| 4 | 3-Iodoazetidine derivative | Pd(OAc)₂ (5) / dppf (10) | TBAF | Dioxane | 60 | 12 | 88 | [1] |

Table 2: Fluoride-Free Hiyama Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd/Fe₃O₄ (1) | NaOH | H₂O | 90 | - | 92 | [1] |

| 2 | 4-Bromoanisole | PdNPs@β-CD (1) | NaOH | H₂O | 70 | - | 95 | [8] |

| 3 | Iodobenzene | Pd-γ-Fe₂O₃-2-ATP-TEG-MME | NaOH | H₂O | 80 | - | 98 | [8] |

| 4 | 4-Bromotoluene | Pd NPs (0.2) | NaOH | Ethylene Glycol | 100 | - | 96 | [8] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its favorable characteristics, including stability, low toxicity, and enhanced reactivity due to its electron-rich aromatic ring, make it a compelling choice for the synthesis of biaryl scaffolds and other complex organic molecules. The development of both traditional fluoride-mediated and modern fluoride-free protocols has broadened its applicability, allowing for its use with a wider range of substrates and functional groups.

Future research in this area will likely focus on the development of even more active and robust catalytic systems that can operate under milder conditions and with lower catalyst loadings. Furthermore, the exploration of this compound in other types of cross-coupling reactions and its application in the synthesis of novel materials and pharmaceuticals will undoubtedly continue to be a fruitful area of investigation. As the demand for efficient and sustainable synthetic methodologies grows, the importance of reagents like this compound is set to increase, solidifying its place in the modern synthetic chemist's toolkit.

References

-

Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (n.d.). Arkivoc. [Link]

-

Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. (2014). Organometallics, 33(15), 3995–4000. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). Molecules, 27(17), 5655. [Link]

-

Results of Theoretical Studies on the Transmetalation Step in the Hiyama Coupling Reaction. (n.d.). ResearchGate. [Link]

-

Trimethoxy(4-methoxyphenyl)silane. (n.d.). PubChem. [Link]

-

Hiyama coupling. (n.d.). Wikipedia. [Link]

-

Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. (2011). Tetrahedron, 67(24), 4391–4396. [Link]

-

Hiyama−Denmark transmetalation pathways. (n.d.). ResearchGate. [Link]

-

Mechanistic investigations. (2021). Ruhr-Universität Bochum. [Link]

-

Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (2011). The Journal of Organic Chemistry, 76(22), 9102–9108. [Link]

-

The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). MDPI. [Link]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). Semantic Scholar. [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2006). The Journal of Organic Chemistry, 71(19), 7185–7202. [Link]

-

Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. (2014). Makara Journal of Science, 18(1). [Link]

-

Triethoxyphenylsilane. (n.d.). Solubility of Things. [Link]

-

Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. (2014). SciSpace. [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Molecules, 29(8), 1779. [Link]

-

Substituent effects on the electronic structure of siloles. (n.d.). Semantic Scholar. [Link]

-

Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (2019). Journal of the American Chemical Society, 141(32), 12843–12853. [Link]

-

Electronic Effects of Substituents on the Reactivity of Silenes: A Computational Analysis. (n.d.). Research Square. [Link]

-

Hiyama Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) ChemInform Abstract: Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Alkynyl Halides with Aryltrialkoxysilanes under Aerobic Conditions. (2012). ResearchGate. [Link]

Sources

- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. This compound 97 | 21130-91-6 [amp.chemicalbook.com]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Theoretical and Computational Modeling of Triethoxy(4-methoxyphenyl)silane

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Triethoxy(4-methoxyphenyl)silane. It is intended for researchers, scientists, and drug development professionals interested in understanding and predicting the behavior of this and similar organosilane compounds at a molecular level. This document will delve into the quantum chemical and molecular mechanics approaches that can elucidate the electronic structure, reactivity, and interfacial interactions of this compound, providing a robust framework for its application in materials science and beyond.

Introduction to this compound

This compound, with the chemical formula (C₂H₅O)₃SiC₆H₄OCH₃, is an organosilane that possesses both hydrolyzable ethoxy groups and a functional methoxyphenyl group.[1] This unique structure makes it a versatile molecule with applications as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions and as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.[2][3][4] Its CAS number is 21130-91-6 and it has a molecular weight of 270.40 g/mol .[1][5] Understanding its behavior at the molecular level through computational modeling can significantly accelerate the development of new materials and processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21130-91-6 | [1][5] |

| Molecular Formula | C₁₃H₂₂O₄Si | [2][5] |

| Molecular Weight | 270.40 g/mol | [1][2] |

| Boiling Point | 128 °C / 3 mmHg | [1] |

| Density | 1.030 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.474 | [1] |

Theoretical Background and Computational Approaches

The study of this compound at a molecular level is primarily approached through two complementary computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is particularly well-suited for elucidating the geometries, electronic properties, and reactivity of molecules like this compound. Key properties that can be calculated using DFT include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.[7][8] The HOMO-LUMO gap provides insights into the molecule's stability.[8]

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be used to characterize the molecule and its interactions.[9][10]

-

Reaction Mechanisms and Energetics: Modeling the pathways of chemical reactions, such as hydrolysis and condensation, and calculating the associated activation energies.[11][12]

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. This approach is invaluable for understanding the behavior of this compound in condensed phases and at interfaces. MD simulations can be used to investigate:

-

Interfacial Interactions: Modeling the adsorption and organization of silane molecules on inorganic surfaces, such as silica or metal oxides, to understand the formation of self-assembled monolayers (SAMs).[1][2][5]

-

Solvation Effects: Simulating the behavior of the silane in different solvents to understand its solubility and the influence of the solvent on its reactivity.

-

Mechanical Properties: Predicting the mechanical properties of materials modified with this compound, such as adhesion strength and modulus.[13]

Computational Methodologies: A Practical Workflow

This section outlines a step-by-step workflow for the computational study of this compound, integrating both DFT and MD methodologies.

Quantum Chemical Calculations (DFT)

A typical DFT workflow for studying the intrinsic properties of this compound involves the following steps:

-

Model Building: Construct the initial 3D structure of the this compound molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common choice of functional and basis set for such systems is B3LYP with a 6-311++G(d,p) basis set.[7]

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Property Analysis: Compute the HOMO and LUMO energies, molecular electrostatic potential (MEP), and other electronic descriptors to assess the molecule's reactivity.[8]

-

Reaction Pathway Modeling: To study the hydrolysis reaction, model the reaction of this compound with water molecules. This involves locating the transition state structures for the stepwise substitution of ethoxy groups with hydroxyl groups and calculating the activation barriers. The reaction can be studied under both acidic and basic conditions, as the mechanisms differ.[11][14]

Caption: A typical workflow for DFT calculations on this compound.

Molecular Dynamics Simulations

MD simulations are essential for understanding the behavior of this compound in a more complex environment, such as at a solid-liquid interface.

-

System Setup:

-

Substrate: Create a model of the inorganic substrate (e.g., a hydroxylated silica surface).

-

Silane and Solvent: Place this compound molecules and solvent molecules (e.g., water and ethanol) in the simulation box above the substrate.

-

-

Force Field Selection: Choose an appropriate force field that can accurately describe the interactions between all components of the system. For reactive processes like hydrolysis and condensation at the surface, a reactive force field like ReaxFF is suitable.[1] For non-reactive simulations, a classical force field can be used.

-

Equilibration: Run a series of simulations to allow the system to reach thermal equilibrium at the desired temperature and pressure.

-

Production Run: Perform a long simulation to collect data for analysis.

-

Analysis: Analyze the trajectory data to study:

-

The orientation and conformation of the silane molecules at the interface.

-

The formation of hydrogen bonds between the silane, solvent, and substrate.

-

The mechanism and kinetics of the hydrolysis of the ethoxy groups and the subsequent condensation reactions to form siloxane bonds (Si-O-Si) with the surface and between silane molecules.[1][11]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Adhesion analysis of silane coupling agent/copper interface with density functional theory | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide: Triethoxy(4-methoxyphenyl)silane and Functional Organosilanes in Advanced Materials and Drug Development

Abstract

Organosilanes represent a cornerstone of modern materials science, acting as indispensable molecular bridges that couple dissimilar materials, primarily organic polymers to inorganic substrates. This guide provides a detailed examination of this compound, a specialized organosilane, and situates it within the broader context of related functional silane compounds. We will dissect the fundamental chemical mechanisms of hydrolysis and condensation that govern their utility, provide validated experimental protocols for surface modification, and explore the critical structure-activity relationships that allow for the tailoring of surface properties. Furthermore, this guide delves into the sophisticated applications of these compounds in the biomedical field, particularly in enhancing the biocompatibility of medical implants and engineering advanced, stimuli-responsive drug delivery systems. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking both foundational knowledge and field-proven insights into the application of functional organosilanes.

The Organosilane Concept: A Molecular Bridge